molecular formula C12H11Cl2NO2 B1406835 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1355334-80-3

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride

Cat. No. B1406835
M. Wt: 272.12 g/mol
InChI Key: HUKAEUUSRSNZRU-UHFFFAOYSA-N
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Description

The compound is a derivative of chlorobenzyl chloride, which is a colorless liquid that is denser than water and insoluble in water . It’s used to make other chemicals .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride” are not available, chlorobenzyl chlorides are typically synthesized through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-Chlorobenzyl chloride, has been reported. It has a molecular weight of 161.03 g/mol .


Chemical Reactions Analysis

Chlorobenzyl chlorides are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Chlorobenzyl chloride, include a density of 1.27 g/mL at 25 °C, a boiling point of 215°C to 216°C, and a flash point of 98°C (208°F) .

Scientific Research Applications

Synthesis of Novel Compounds

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride and its derivatives have been used in the synthesis of various novel compounds. For instance, the compound has been involved in the synthesis of 1,4-disubstituted 2-oxopyrrolidines, which were tested for nootropic activity (Valenta et al., 1994). Similarly, it has been used in creating new heterocyclic compounds like 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles (Caroti et al., 1986).

Formation of Carbonyl Chloride

The compound has also been utilized in the synthesis of carbonyl chloride, which is a key intermediate in the formation of various organic compounds. For instance, Yang Yun-shang (2011) described the use of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride in synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).

Lithiation Reactions

This compound has also found applications in lithiation reactions. Gómez et al. (1997) explored the reaction of 2-, 3- or 4-chlorobenzyl chlorides with an excess of lithium, leading to various organic compounds (Gómez et al., 1997).

Oxyfunctionalization of Ketones

In the field of organic chemistry, 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride derivatives have been used for the oxyfunctionalization of ketones. This process has led to the formation of regioselective α- or γ-oxygenated carbonyl compounds, as demonstrated in a study by Ren et al. (1996) (Ren et al., 1996).

Dehalogenation Studies

Interestingly, 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride has also been studied in the context of bacterial and spontaneous dehalogenation of organic compounds. Omori and Alexander (1978) discussed the dehalogenation process involving chlorobenzyl chlorides (Omori & Alexander, 1978).

Safety And Hazards

Chlorobenzyl chlorides are considered hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-8(4-10)6-15-7-9(12(14)17)5-11(15)16/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAEUUSRSNZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166921
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride

CAS RN

1355334-80-3
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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